N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide
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Overview
Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide is a compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, which includes a triazolopyrazine core, makes it a subject of interest in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
The compound N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide has been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play crucial roles in cell growth and survival, making them important targets for therapeutic intervention.
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, by binding to them, thereby inhibiting their activity . This interaction results in the inhibition of the growth of cells, such as A549 cells, in a dose-dependent manner .
Biochemical Pathways
The compound’s action affects the pathways associated with c-Met and VEGFR-2. The inhibition of these kinases disrupts their downstream signaling pathways, which are crucial for cell proliferation and survival . This disruption can lead to the induction of apoptosis in cells .
Result of Action
The compound’s action results in the inhibition of cell growth and the induction of apoptosis . For instance, it has been found to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induce late apoptosis of these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide typically involves the formation of the triazolopyrazine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-aminopyrazine with an appropriate aldehyde or ketone in the presence of a cyclizing agent can yield the triazolopyrazine core . Subsequent reactions, such as alkylation or acylation, can introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields . Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The triazolopyrazine core can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol or amine .
Scientific Research Applications
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Triazolopyridazine derivatives: These compounds share a similar triazole ring but differ in the attached heterocyclic system.
Triazolopyrimidine derivatives: Similar core structure but with a pyrimidine ring instead of pyrazine.
Triazolopyrazole derivatives: These compounds have a pyrazole ring attached to the triazole core.
Uniqueness
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide is unique due to its specific triazolopyrazine core, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific kinases, such as c-Met kinase, makes it a promising candidate for anticancer drug development .
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-13(7-6-11-4-2-1-3-5-11)17-10-12-18-19-14-15(22)16-8-9-20(12)14/h1-5,8-9H,6-7,10H2,(H,16,22)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQFXDSVZPCRGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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